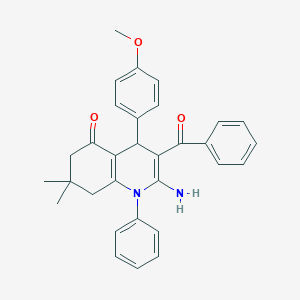
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one, commonly known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It has been widely studied for its potential therapeutic applications in various neurological disorders. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity.
Mécanisme D'action
DMQX acts as a non-competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the influx of calcium ions, which is necessary for the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and plasticity, which is thought to be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and reduce the excitotoxicity associated with neurological disorders. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages as a tool compound for neuroscience research. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for the investigation of the role of these receptors in synaptic plasticity and learning and memory. DMQX is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of DMQX in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, DMQX is not selective for the AMPA receptor subtype and can also inhibit other glutamate receptor subtypes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of DMQX. One area of research is the development of more selective AMPA receptor antagonists that can be used to investigate the role of these receptors in synaptic plasticity and learning and memory. Another area of research is the investigation of the potential therapeutic applications of DMQX in neurological disorders. Finally, the development of more stable and long-lasting forms of DMQX could allow for the study of its long-term effects in animal models.
Conclusion
DMQX is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has several advantages as a tool compound for neuroscience research, but there are also limitations to its use in lab experiments. There are several future directions for the study of DMQX, including the development of more selective AMPA receptor antagonists and the investigation of its potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
DMQX is synthesized by the condensation of 2-amino-4-methoxybenzoic acid with 2,4-pentanedione, followed by cyclization with dimethylamine and acylation with benzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of DMQX is shown in Figure 1.
Applications De Recherche Scientifique
DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. DMQX has also been used as a tool compound in neuroscience research to investigate the role of glutamate receptors in synaptic plasticity and learning and memory.
Propriétés
Nom du produit |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Formule moléculaire |
C31H30N2O3 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-4-(4-methoxyphenyl)-7,7-dimethyl-1-phenyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H30N2O3/c1-31(2)18-24-27(25(34)19-31)26(20-14-16-23(36-3)17-15-20)28(29(35)21-10-6-4-7-11-21)30(32)33(24)22-12-8-5-9-13-22/h4-17,26H,18-19,32H2,1-3H3 |
Clé InChI |
WNTXAYQREUPPPP-UHFFFAOYSA-N |
SMILES isomérique |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)

